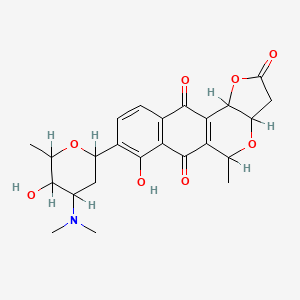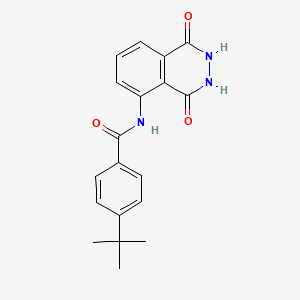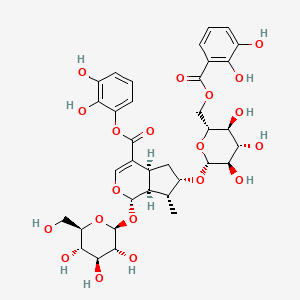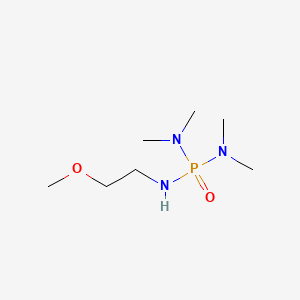
Lactoquinomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactoquinomycin A is a naturally occurring antibiotic compound isolated from the marine-derived bacterium Streptomyces bacillaris . It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and has shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, this compound has been identified as an inhibitor of the serine/threonine kinase AKT, which plays a critical role in cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lactoquinomycin A is typically isolated from the fermentation broth of Streptomyces bacillaris . The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces bacillaris under optimized conditions to maximize yield . The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lactoquinomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It serves as a good electron acceptor and participates in redox reactions involving cytochrome c reductase .
Common Reagents and Conditions:
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Lactoquinomycin A has a wide range of scientific research applications:
Wirkmechanismus
Lactoquinomycin A exerts its antibacterial effects by intercalating into double-stranded DNA, causing DNA damage and inhibiting DNA repair . This leads to the inhibition of bacterial growth and cell death . Additionally, this compound inhibits the AKT kinase by binding to critical cysteine residues in the activation loop, thereby preventing AKT-mediated signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
- Lactoquinomycin B
- N-methyl lactoquinomycin A
- Menoxymycin A
This compound stands out due to its dual antibacterial and anticancer properties, making it a compound of significant interest in both medical and industrial research .
Eigenschaften
CAS-Nummer |
100100-36-5 |
|---|---|
Molekularformel |
C24H27NO8 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3 |
InChI-Schlüssel |
NYJGMJFBEVSQNN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |
Synonyme |
lactoquinomycin medermycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one](/img/structure/B1199442.png)


![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)









